

Structural Elucidation of 2-Aminoadamantane Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: 2-Aminoadamantane
hydrochloride

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This in-depth technical guide provides a comprehensive overview of the structural elucidation of **2-Aminoadamantane hydrochloride** (CAS Number: 10523-68-9), a key pharmaceutical intermediate and a member of the adamantane family known for its diverse biological activities. [1][2][3] This document details the analytical techniques and experimental protocols used to confirm the molecule's three-dimensional structure, presenting quantitative data in a clear and accessible format.

Chemical Identity and Physical Properties

2-Aminoadamantane hydrochloride is the hydrochloride salt of adamantan-2-amine.[1] The adamantane cage is a rigid, tricyclic hydrocarbon with a diamondoid structure, and the amine substitution at the secondary carbon position (C2) is a key feature of this molecule.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₈ ClN	[1]
Molecular Weight	187.71 g/mol	[1]
IUPAC Name	adamantan-2-amine;hydrochloride	[1]
CAS Number	10523-68-9	[1]
Parent Compound	2-Aminoadamantane (CID: 25332)	[1]
Component Compounds	2-Aminoadamantane, Hydrochloric Acid	[1]

Spectroscopic Analysis

The structural confirmation of **2-Aminoadamantane hydrochloride** relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of the molecule.

The proton-decoupled ¹³C NMR spectrum of **2-Aminoadamantane hydrochloride** is expected to show distinct signals for the carbon atoms of the adamantane cage. Due to the molecule's symmetry, some carbon atoms are chemically equivalent. The presence of the electron-withdrawing amino group at the C2 position influences the chemical shifts of the neighboring carbon atoms. A ¹³C NMR spectrum available on SpectraBase indicates the presence of assignable structural data.[4]

Table 1: Predicted ¹³C NMR Chemical Shifts

Carbon Atom	Predicted Chemical Shift (ppm)
C2	~50-55
C1, C3	~30-35
C4, C9, C10	~35-40
C5, C7	~25-30
C6, C8	~30-35

Note: These are predicted values based on the analysis of related adamantane derivatives. Experimental values may vary slightly.

The ^1H NMR spectrum of **2-Aminoadamantane hydrochloride** displays signals corresponding to the protons attached to the adamantane cage. The signals are typically complex due to extensive spin-spin coupling between the protons. The proton attached to the C2 carbon, being adjacent to the amino group, is expected to resonate at a downfield chemical shift compared to the other adamantane protons. The protons of the ammonium group ($-\text{NH}_3^+$) may appear as a broad singlet.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of **2-Aminoadamantane hydrochloride** reveals the presence of key functional groups. The spectrum is characterized by absorption bands corresponding to the vibrations of the ammonium group and the C-H and C-C bonds of the adamantane cage.

Table 2: Key FT-IR Absorption Bands

Wavenumber (cm^{-1})	Vibrational Mode
~3000-2800	N-H stretching (ammonium salt)
~2950-2850	C-H stretching (adamantane cage)
~1600-1500	N-H bending (ammonium salt)
~1450	C-H bending (adamantane cage)

Mass Spectrometry (MS)

Mass spectrometry of **2-Aminoadamantane hydrochloride** provides information about its molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum of the free base, 2-Aminoadamantane, typically shows a prominent molecular ion peak (M^+) at m/z 151.[5] The fragmentation pattern is characterized by the loss of the amino group and subsequent fragmentation of the adamantane cage. The MS-MS spectrum of the protonated molecule $[M+H]^+$ shows a precursor ion at m/z 152.1434.[5]

X-ray Crystallography

While spectroscopic methods provide valuable information about the connectivity and functional groups, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule in the solid state. Although a specific CIF file for **2-aminoadamantane hydrochloride** was not found in the open-access Crystallography Open Database, studies on related adamantane derivatives have been conducted, revealing the rigid chair-chair conformation of the adamantane cage.[6][7] The crystal structure would confirm the bond lengths, bond angles, and the conformation of the amino group relative to the adamantane skeleton, as well as the ionic interaction between the protonated amine and the chloride ion.

Experimental Protocols

The following sections describe generalized experimental protocols for the analytical techniques used in the structural elucidation of **2-Aminoadamantane hydrochloride**.

Synthesis and Purification

2-Aminoadamantane hydrochloride can be synthesized from adamantane through various methods, including the Ritter reaction.[8] A typical synthesis involves the reaction of 1-bromoadamantane with a nitrogen source, followed by hydrolysis and salt formation with hydrochloric acid. Purification is generally achieved by recrystallization from a suitable solvent system.

NMR Spectroscopy

- **Sample Preparation:** A sample of **2-Aminoadamantane hydrochloride** (5-10 mg) is dissolved in a deuterated solvent (e.g., D_2O , $DMSO-d_6$) in a 5 mm NMR tube.

- **Instrumentation:** ^1H and ^{13}C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Data Acquisition:** For ^1H NMR, a standard pulse sequence is used. For ^{13}C NMR, a proton-decoupled sequence is employed to obtain singlets for each carbon environment.
- **Data Processing:** The obtained free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS or the residual solvent peak).

FT-IR Spectroscopy

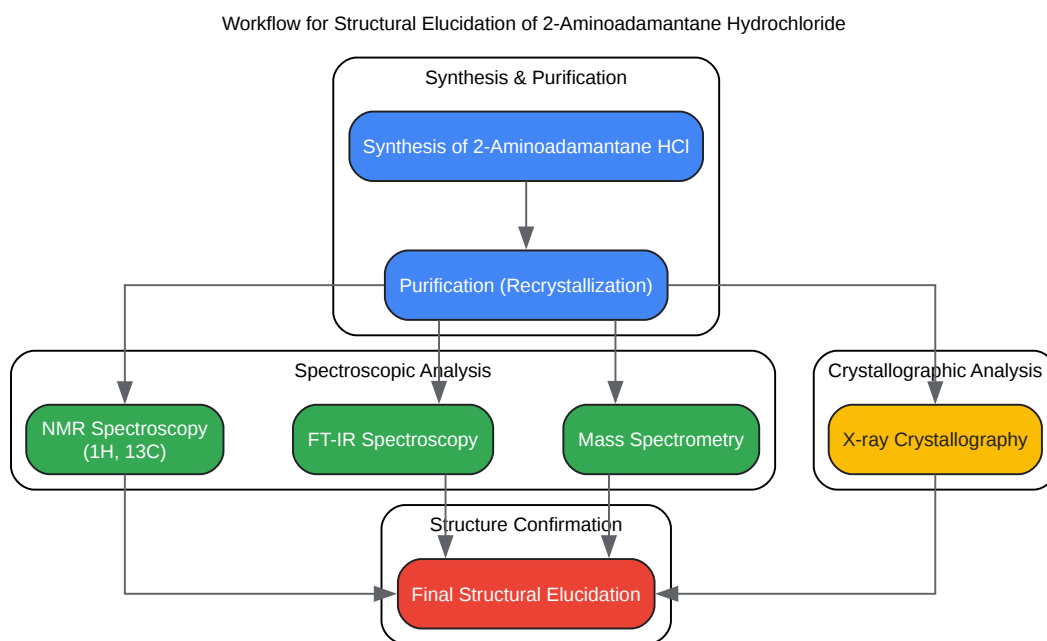
- **Sample Preparation:** A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
- **Instrumentation:** The FT-IR spectrum is recorded on a Fourier-Transform Infrared spectrometer.
- **Data Acquisition:** A background spectrum of the empty sample compartment (or KBr pellet) is recorded first. Then, the sample spectrum is acquired over a typical range of $4000\text{--}400\text{ cm}^{-1}$.
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

- **Sample Introduction:** The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (for the free base).
- **Ionization:** Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. For the hydrochloride salt, ESI in positive ion mode is suitable to observe the protonated molecule.
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Data Interpretation:** The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Visualizations

Structural Elucidation Workflow



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Caption: A logical workflow diagram illustrating the key stages in the structural elucidation of **2-Aminoadamantane hydrochloride**.

Key Structural Features

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References

- 1. 2-Aminoadamantane hydrochloride | C₁₀H₁₈CIN | CID 25331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. synchem.de [synchem.de]
- 3. 2-Adamantylamine 99 10523-68-9 [sigmaaldrich.com]
- 4. spectrabase.com [spectrabase.com]
- 5. 2-Aminoadamantane | C₁₀H₁₇N | CID 25332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ijpsr.com [ijpsr.com]
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